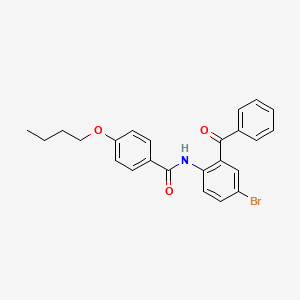

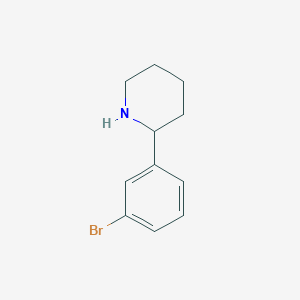

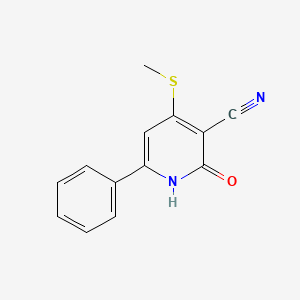

N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed, providing insights into the structural and chemical properties that could be extrapolated to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acyl chlorides or acid anhydrides. Although the exact synthesis of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods . These methods are crucial for confirming the structure of the synthesized compounds and for investigating their properties.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The related compound N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both in the monoclinic system, with specific space groups and unit cell parameters . This information is vital for understanding the molecular packing and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of an amide group can lead to hydrogen bonding interactions, as seen in the crystal structures of related compounds . Additionally, the nitro group in N-(4-Bromophenyl)-4-nitrobenzamide is a key functional group that can undergo reduction reactions, which may be relevant for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using spectroscopic analysis and computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential surfaces of N-(4-Bromophenyl)-4-nitrobenzamide have been calculated, providing insights into the compound's reactive nature and potential applications in electro-optical devices . These computational studies complement experimental data and help in understanding the structure-property relationships of benzamide derivatives.

科学的研究の応用

Synthesis and Pharmacological Activity

- A study by Spasov et al. (2017) on related compounds, including esters of N-benzoyl-3-phenoxyphenylcarboxamide acid, revealed these derivatives to have various pharmacological activities like antiplatelet and antioxidant properties. These compounds did not show antagonistic effects toward angiotensin II type 1 receptor and had little ability to break cross-links of glycated proteins, indicating their potential for new drug development (Spasov et al., 2017).

Liquid Crystalline Compounds

- Mori et al. (1997) analyzed 5-butoxy-2-(4-methoxybenzoylamino)tropone, a compound structurally related to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide. This study revealed interesting properties like the formation of a head-to-tail dimer and intermolecular π-π stacking interactions, which are significant for understanding liquid crystalline behaviors (Mori et al., 1997).

Antidiabetic Effects

- A study by Jung et al. (2017) explored the antidiabetic potential of a related compound, SN158, through PPARα/γ dual activation. This study demonstrates the compound's effectiveness in increasing adipogenic differentiation and fatty acid oxidation, offering insights into potential therapeutic applications for type 2 diabetes (Jung et al., 2017).

Antimicrobial Activity

- Research by Desai et al. (2013) focused on synthesizing new fluorobenzamides, structurally similar to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide, and evaluating their antimicrobial activity. This study highlights the importance of structural modifications in enhancing antimicrobial effectiveness (Desai et al., 2013).

Crystal Structure and Reactivity

- Samimi (2016) investigated the crystal structure and reactivity of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide, providing insights into the stereochemistry and potential mechanisms involved in the formation of such compounds (Samimi, 2016).

特性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDARWBNEJTWUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)